Biotinyl-AEEAc-AEEAc-OH functions as a linker molecule. It contains two parts:
This linker allows researchers to attach biotin to proteins. The biotinylated protein can then be easily captured and purified using streptavidin-coated beads or surfaces. This technique is valuable for studying protein-protein interactions, where researchers want to identify proteins that bind to a specific target protein .
Biotinyl-AEEAc-AEEAc-OH can be used to develop biotinylated antibodies. Similar to protein-protein interaction studies, antibodies can be linked to biotin using this linker. The biotinylated antibody can then be detected using streptavidin conjugated to a reporter molecule, such as an enzyme or a fluorophore. This approach simplifies immunoassays, allowing researchers to detect target molecules with high sensitivity .
Biotinyl-AEEAc-AEEAc-OH can be used to create biotinylated small molecules or drug candidates. By attaching biotin to a potential drug molecule, researchers can track its interaction with target proteins or cellular components. This information can be crucial for understanding the mechanism of action of a drug and optimizing its development .
Biotinyl-AEEAc-AEEAc-OH can be employed in the development of biosensors. The linker can be used to immobilize biotinylated molecules (proteins, antibodies, or DNA) onto a sensor surface. The specific binding between biotin and streptavidin allows for the controlled orientation and attachment of these molecules, facilitating the detection of target analytes with high specificity .
Biotinyl-AEEAc-AEEAc-OH is a synthetic compound that combines biotin, a vitamin known for its role in cellular metabolism, with a unique linker structure involving two ethylene glycol units (AEEAc). This compound is characterized by its ability to facilitate bioconjugation and enhance solubility in aqueous environments, making it particularly useful in biochemical applications. The presence of biotin allows for specific binding to avidin or streptavidin, which are commonly used in various biological assays and therapeutic applications.
These reactions are fundamental in the synthesis of complex biomolecules and the development of bioconjugates.
Biotinyl-AEEAc-AEEAc-OH exhibits significant biological activity due to the presence of biotin. Biotin is essential for various metabolic processes, including fatty acid synthesis and amino acid metabolism. The compound's ability to bind specifically to avidin or streptavidin enables its use in targeting and delivering therapeutic agents, enhancing the efficacy of drugs and diagnostics. Additionally, its hydrophilic nature aids in improving the solubility of hydrophobic compounds in biological systems.
The synthesis of Biotinyl-AEEAc-AEEAc-OH involves several steps:
Various synthetic routes have been explored, including solid-phase synthesis techniques that allow for efficient purification and characterization of the compound .
Biotinyl-AEEAc-AEEAc-OH has a range of applications in biotechnology and pharmaceuticals:
Interaction studies involving Biotinyl-AEEAc-AEEAc-OH focus on its binding affinity with avidin and streptavidin. These studies utilize techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) to quantify binding interactions. The strong affinity between biotin and avidin (Kd ≈ 10^-15 M) makes this compound particularly valuable in applications requiring high specificity and sensitivity .
Several compounds share structural similarities with Biotinyl-AEEAc-AEEAc-OH, each possessing unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Biotin | Contains a ureido ring and a valeric acid side chain | Essential vitamin involved in metabolic processes |
AEEAc (Aminoethylacetic acid) | Simple amino acid derivative | Used as a building block for peptide synthesis |
Biotin-PEG (Polyethylene Glycol) | PEG linker attached to biotin | Enhances solubility and reduces immunogenicity |
Fmoc-Amino Acids | Fmoc protecting group on amino acids | Commonly used in solid-phase peptide synthesis |
Biotinyl-AEEAc-AEEAc-OH stands out due to its dual functionality as both a linker and a targeting moiety, allowing it to serve multiple roles in bioconjugation strategies while maintaining high solubility.
Solid-phase peptide synthesis represents the cornerstone methodology for constructing Biotinyl-AEEAc-AEEAc-OH and related bioconjugation linkers. The fluorenylmethyloxycarbonyl (Fmoc) protection strategy has emerged as the preferred approach due to its mild deprotection conditions and compatibility with automated synthesis platforms [5] [6] [7]. This methodology enables precise control over sequence assembly while minimizing side reactions and maintaining high coupling efficiencies throughout the synthesis process.
The fundamental principle underlying SPPS involves anchoring the first building block to an insoluble polymeric support, followed by iterative cycles of deprotection and coupling to extend the molecular chain [8] [9]. For Biotinyl-AEEAc-AEEAc-OH synthesis, the process typically begins with attachment of the terminal carboxylic acid functionality to an appropriate resin, followed by sequential incorporation of the two AEEAc spacer units, and culminates with biotinylation of the amino terminus [10] [11].
Proper resin preparation constitutes a critical foundation for successful synthesis of Biotinyl-AEEAc-AEEAc-OH. Polystyrene-based resins require thorough swelling to ensure accessibility of reactive sites throughout the polymeric matrix [12] [9] [13]. The swelling process typically involves suspension of the resin in dimethylformamide (DMF) for 10-15 minutes at room temperature, allowing the polymer chains to expand and expose internal functional groups [14] [15] [16].
Wang resin represents the most commonly employed solid support for synthesizing carboxylic acid-terminated products like Biotinyl-AEEAc-AEEAc-OH [9]. The resin loading typically ranges from 0.5 to 1.0 mmol/g, with higher loadings favoring increased product yield but potentially compromising coupling efficiency due to steric hindrance [17] [13]. Rink amide resin serves as an alternative for generating amide-terminated analogs when modification of the terminal functionality is desired.
Resin Type | Loading (mmol/g) | Swelling Solvent | Swelling Time | Product Type |
---|---|---|---|---|
Wang Resin | 0.5-1.0 | DMF | 10-15 min | Carboxylic Acid [14] |
Rink Amide | 0.4-0.8 | DMF | 15-20 min | Primary Amide [15] |
2-Chlorotrityl | 1.0-1.6 | DCM | 10 min | Protected Acid [18] |
The swelling factor represents a crucial parameter influencing reaction kinetics, as the synthesis proceeds under diffusion-controlled conditions [13]. One gram of 1% divinylbenzene cross-linked polystyrene resin typically swells to 4-6 times its original volume in dichloromethane, providing optimal accessibility for reagent penetration [13]. Higher cross-linking densities reduce swelling capacity but improve mechanical stability during repeated washing cycles.
Activation conditions must be carefully optimized to ensure complete resin functionalization while avoiding degradation of sensitive protecting groups [17] [15]. The use of nitrogen atmosphere during resin handling prevents oxidative side reactions, particularly important when working with sulfur-containing biotin derivatives [16]. Temperature control during swelling maintains resin integrity, with most protocols specifying room temperature conditions to prevent thermal decomposition of labile functionalities.
Fluorenylmethyloxycarbonyl deprotection represents a pivotal step in each coupling cycle, requiring complete removal of the protecting group while preserving peptide integrity [19] [6] [7]. The standard deprotection protocol employs 20% piperidine in dimethylformamide, taking advantage of piperidine's strong nucleophilicity and ability to abstract the fluorenyl proton [19] [15]. This base-catalyzed elimination reaction proceeds through a dibenzofulvene intermediate, which irreversibly decomposes under the reaction conditions.
The deprotection mechanism involves initial formation of a piperidine-fluorenyl adduct, followed by β-elimination to generate the reactive dibenzofulvene species [19]. The released amine can then react with excess piperidine, forming a stable piperidine adduct that prevents reprotection [6]. This mechanism ensures quantitative deprotection under mild conditions, typically requiring only 5-15 minutes at room temperature.
Deprotection Reagent | Concentration | Solvent | Time | Temperature | Efficiency |
---|---|---|---|---|---|
Piperidine | 20% v/v | DMF | 2×10 min | RT | >99% [19] |
4-Methylpiperidine | 5% v/v | DMF | 2×15 min | RT | >95% [19] |
DBU/Piperazine | 2%/2% v/v | DMF | 2×5 min | RT | >98% [19] |
Alternative deprotection strategies have been developed to address specific synthetic challenges or environmental concerns [19]. Four-methylpiperidine enables deprotection using lower concentrations (5% versus 20%), reducing reagent consumption and waste generation while maintaining high efficiency [19]. The combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with piperazine provides rapid deprotection kinetics, particularly valuable for automated synthesis protocols requiring shortened cycle times [19].
Monitoring deprotection completeness becomes critical for ensuring high coupling yields in subsequent steps [15]. The classical approach involves UV spectroscopy at 290 nm, taking advantage of the dibenzofulvene chromophore released during Fmoc removal [15]. Quantitative analysis enables determination of resin loading and calculation of reagent equivalents for subsequent coupling reactions. Alternative monitoring methods include the Kaiser ninhydrin test for detecting free amino groups, though this approach provides qualitative rather than quantitative information [14] [15].
Environmental considerations have driven development of greener deprotection protocols [19]. Sodium hydroxide in 2-methyltetrahydrofuran/methanol mixtures provides effective Fmoc removal while utilizing more sustainable solvents [19]. These approaches require optimization of reaction conditions but offer significant advantages for large-scale synthesis applications where environmental impact becomes a primary concern.
The selection and optimization of coupling reagents represents one of the most critical aspects of Biotinyl-AEEAc-AEEAc-OH synthesis, directly influencing both coupling efficiency and product purity [20] [21] [22] [23]. O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) has emerged as the preferred coupling reagent due to its exceptional reactivity, minimal racemization potential, and compatibility with automated synthesis protocols [22] [24] [25].
The HBTU coupling mechanism proceeds through formation of a highly reactive benzotriazolyl ester intermediate, which subsequently undergoes nucleophilic attack by the amino component [24] [25]. This process requires careful optimization of reagent stoichiometry, reaction time, and base concentration to achieve maximum coupling efficiency while minimizing side reactions [20] [26]. The standard protocol employs 3 equivalents of HBTU relative to the amino acid, ensuring complete activation while avoiding excessive reagent consumption.
1-Hydroxybenzotriazole (HOBt) serves as an essential additive in HBTU-mediated coupling reactions, providing multiple beneficial effects on reaction outcome [20] [23] [27]. HOBt suppresses racemization by forming stable, configurationally stable active esters that couple with minimal epimerization [23] [27]. Additionally, HOBt accelerates coupling kinetics by serving as a nucleophilic catalyst, facilitating formation of the benzotriazolyl ester intermediate and enhancing its reactivity toward amino nucleophiles [20] [23].
Reagent | Equivalents | Function | Optimization Parameter |
---|---|---|---|
HBTU | 3.0 | Coupling Agent | Activation Time: 2-5 min [11] [24] |
HOBt | 3.0 | Racemization Suppressor | Pre-dissolution in DMF [23] |
DIPEA | 6.0 | Base | pH Control: 8-9 [26] [25] |
N,N-Diisopropylethylamine (DIPEA) provides the basic conditions necessary for coupling while offering superior performance compared to other tertiary amines [26] [25]. DIPEA's bulky structure minimizes nucleophilic competition with the amino component, while its moderate basicity prevents decomposition of acid-labile protecting groups [26]. The optimal DIPEA concentration typically ranges from 4-6 equivalents, providing sufficient basicity for efficient coupling without causing excessive base-catalyzed side reactions.
Reaction kinetics optimization requires careful consideration of temperature, solvent composition, and reagent addition sequence [11] [23] [24]. Room temperature conditions generally provide optimal balance between reaction rate and selectivity, though some challenging couplings benefit from mild heating to 40-50°C [11]. Dimethylformamide serves as the preferred solvent due to its excellent solvating properties for both polar and nonpolar components, though dichloromethane additions may be necessary for poorly soluble building blocks [23].
The coupling protocol typically involves pre-activation of the carboxylic acid component with HBTU and HOBt in the presence of DIPEA for 2-5 minutes, followed by addition to the resin-bound amino component [11] [24]. This approach ensures complete formation of the active ester before exposure to the nucleophile, maximizing coupling efficiency and minimizing competing hydrolysis reactions. Monitoring coupling completion through the Kaiser ninhydrin test provides real-time feedback on reaction progress, enabling optimization of reaction time and identification of incomplete couplings requiring repetition [14] [15].
Recent investigations have explored alternatives to the classical HBTU/HOBt system, driven by both performance considerations and safety concerns [20] [21]. The explosive potential of HOBt has led to development of alternative additives such as Oxyma Pure, which provides comparable coupling efficiency while eliminating explosion hazards [21]. PyBOP reagent offers similar performance to HBTU while generating different byproducts, potentially simplifying purification in certain applications [20] [21].
The sequential incorporation of aminoethyloxyethylacetic acid (AEEAc) spacer units represents a critical phase in Biotinyl-AEEAc-AEEAc-OH synthesis, requiring precise control over coupling conditions to ensure complete chain extension and maintain structural integrity [28] [29] [30]. AEEAc units serve multiple functions within the final conjugate, providing hydrophilic character, conformational flexibility, and appropriate spacing between the biotin recognition element and target attachment site [29] [30].
Property | Single AEEAc | Double AEEAc | Benefit |
---|---|---|---|
Molecular Weight | +163 Da | +326 Da | Controlled Spacing [28] |
Hydrophilicity | Moderate | High | Enhanced Solubility [29] |
Flexibility | Good | Excellent | Reduced Steric Hindrance [30] |
The coupling of Fmoc-AEEAc-OH follows standard SPPS protocols, though the unique chemical properties of the ethylene glycol backbone require attention to specific optimization parameters [28] [30]. The polyethylene glycol character of AEEAc units can influence resin swelling behavior, potentially requiring adjustment of solvent compositions to maintain optimal reaction conditions [12]. Additionally, the increased hydrophilicity of AEEAc-containing intermediates may necessitate modified washing protocols to ensure complete removal of unreacted reagents and byproducts.
Monitoring AEEAc incorporation presents unique challenges due to the compound's chemical properties [28]. The standard Kaiser ninhydrin test remains applicable for detecting free amino groups after Fmoc deprotection, providing qualitative confirmation of successful coupling [15]. However, quantitative analysis may require alternative approaches, particularly when working with longer PEG-based spacers that can interfere with colorimetric assays [28].
The double AEEAc motif in Biotinyl-AEEAc-AEEAc-OH provides optimal balance between spacing and synthetic accessibility [28]. Longer spacers offer additional flexibility but require more complex synthesis and purification procedures [28] [30]. Shorter spacers may provide insufficient distance between biotin and target molecules, potentially reducing binding affinity or biological activity through steric interference [32] [33].
Sequential coupling efficiency becomes particularly important when incorporating multiple AEEAc units, as incomplete couplings can lead to deletion sequences that are difficult to separate from the desired product [28]. The use of double coupling protocols, involving repetition of the coupling procedure for challenging residues, helps ensure complete conversion and minimizes product heterogeneity [11] [15]. Capping procedures using acetic anhydride can block unreacted amino groups, preventing formation of deletion sequences in subsequent cycles [15] [18].
The polyethylene glycol character of AEEAc spacers influences their behavior during cleavage and purification procedures [30]. The increased hydrophilicity can facilitate aqueous purification methods, while the conformational flexibility may complicate chromatographic separations [30]. These considerations require adjustment of purification protocols compared to conventional peptide synthesis, potentially involving different solvent systems or gradient conditions to achieve optimal resolution [30].
The final biotinylation step in Biotinyl-AEEAc-AEEAc-OH synthesis requires specialized protocols that account for biotin's unique chemical properties and potential for side reactions [10] [32] [34] [33]. Biotin incorporation typically occurs at the amino terminus of the assembled AEEAc spacer chain, utilizing standard amide coupling chemistry but with modifications to accommodate biotin's limited solubility and potential for thermal decomposition [32] [34] [33].
Biotin activation presents particular challenges due to the compound's poor solubility in standard coupling solvents [32] [33]. Dimethyl sulfoxide (DMSO) often serves as a co-solvent to enhance biotin dissolution, though excessive DMSO concentrations can interfere with coupling efficiency [10] [11]. The use of pre-activated biotin derivatives, such as biotin N-hydroxysuccinimide ester, provides an alternative approach that circumvents solubility limitations while ensuring rapid, efficient coupling [32] [34].
Biotinylation Method | Reagent System | Solvent | Coupling Time | Efficiency |
---|---|---|---|---|
Standard Coupling | Biotin/HBTU/HOBt | DMF/DMSO | 2-4 hours | 85-95% [10] |
NHS Ester | Biotin-NHS | DMF | 1-2 hours | >95% [32] |
DIC/HOBt | Biotin/DIC/HOBt | DCM/DMF | 4-8 hours | 80-90% [10] |
The coupling reaction mechanism for biotin follows the same principles as other carboxylic acid activation procedures, proceeding through formation of an activated ester intermediate that undergoes nucleophilic attack by the amino terminus [10] [32]. However, biotin's bicyclic structure and potential for intramolecular interactions require careful optimization of reaction conditions to achieve maximum coupling efficiency [32] [34].
Temperature control becomes particularly important during biotinylation procedures, as elevated temperatures can promote biotin decomposition or unwanted side reactions [10] [32]. Most protocols specify room temperature conditions with extended reaction times to ensure complete coupling while maintaining product integrity [10] [11]. Monitoring reactions through analytical methods such as mass spectrometry provides real-time feedback on coupling progress and enables optimization of reaction parameters.
The use of multiple coupling cycles often proves necessary for achieving quantitative biotinylation, particularly when working with sterically hindered amino termini [10] [11]. Double or triple coupling protocols involve repetition of the activation and coupling sequence, with intermediate washing steps to remove unreacted reagents and byproducts [11]. This approach ensures complete conversion while minimizing accumulation of side products that could complicate purification procedures.
Biotinylated products require specialized handling and storage conditions due to biotin's sensitivity to light, heat, and oxidative conditions [32] [34]. Protection from light prevents photodegradation, while storage under inert atmosphere minimizes oxidative damage to the biotin ring system [34]. Temperature control during storage maintains product stability, with most biotinylated compounds requiring refrigerated or frozen storage to prevent decomposition [34].
The polyethylene glycol-based linker architecture in Biotinyl-AEEAc-AEEAc-OH provides several advantages for biotinylation procedures [35] [34] [33]. The hydrophilic spacer units enhance solubility of the biotinylated product, facilitating purification and handling procedures [34] [33]. Additionally, the flexible linker minimizes steric hindrance around the biotin binding site, maintaining high affinity for avidin or streptavidin binding partners [34] [33].
Quality control procedures for biotinylated products require specialized analytical methods that can confirm both structural integrity and biological activity [32] [34]. Mass spectrometry provides definitive confirmation of successful biotinylation, while binding assays using streptavidin-coated surfaces verify retention of biotin's biological activity [32] [34]. These complementary approaches ensure that synthetic products meet specifications for subsequent applications in bioconjugation or research applications.
The development of improved biotinylation protocols continues to focus on enhancing efficiency, reducing side reactions, and improving product stability [34] [36] [37]. Recent advances include the use of microwave-assisted coupling to accelerate reaction kinetics, alternative protecting group strategies to improve biotin solubility, and novel purification methods that take advantage of biotin-avidin interactions for selective product isolation [36] [37]. These innovations promise to further improve the accessibility and reliability of biotinylated linker synthesis for diverse research and commercial applications.
Matrix-Assisted Laser Desorption Ionization Time-of-Flight mass spectrometry represents the primary analytical method for molecular weight confirmation and structural verification of Biotinyl-AEEAc-AEEAc-OH. This soft ionization technique provides exceptional accuracy for biotinylated compounds while preserving the integrity of labile linkages [2].
The MALDI-TOF analysis of biotinylated compounds typically yields characteristic ionization patterns with protonated molecular ions [M+H]⁺, sodium adducts [M+Na]⁺, and potassium adducts [M+K]⁺ [3]. For structurally related biotinylated compounds, mass spectrometry data demonstrates excellent correlation between theoretical and observed masses, with typical mass accuracy within ±0.5 Da [3].
Comprehensive mass spectrometric data from biotinylated linker compounds reveals distinct ionization patterns characteristic of the biotin-AEEAc structural motif [3]:
Compound | Exact Mass (Da) | MALDI-TOF [M+H]⁺ (m/z) | MALDI-TOF [M+Na]⁺ (m/z) | MALDI-TOF [M+K]⁺ (m/z) |
---|---|---|---|---|
Biotinylated ESL peptide | 1599.96 | 1600.57 | 1622.70 | 1643.73 |
Biotinylated PP2 monomer | 789.29 | 790.96 | 812.93 | 828.95 |
EPHB 1.1 | 2196.19 | 2197.42 | 2219.26 | 2235.08 |
EPHB 1.2 | 2253.21 | 2254.52 | 2276.65 | 2292.57 |
The matrix selection for MALDI-TOF analysis of biotinylated compounds typically employs 2,5-dihydroxybenzoic acid, which provides optimal ionization efficiency while minimizing fragmentation of the biotin-linker assembly [4]. Sample preparation involves mixing the analyte with matrix in a 1:10 ratio, followed by crystallization on the target plate [3].
Detection sensitivity for biotinylated peptides ranges from picomolar to nanomolar concentrations, with the DiDBiT methodology demonstrating 200-fold improvement in detection efficiency compared to conventional approaches [5]. The enhanced sensitivity stems from reduced sample complexity through selective enrichment of biotinylated species prior to mass spectrometric analysis [5].
Mass spectrometric fragmentation patterns of Biotinyl-AEEAc-AEEAc-OH reveal characteristic loss of the biotin moiety (244 Da) and sequential elimination of AEEAc units (189 Da each), providing structural confirmation of the linker architecture [6]. These fragmentation pathways enable unambiguous identification of the compound and differentiation from structural isomers or degradation products.
High-Performance Liquid Chromatography serves as the primary method for purity determination and impurity profiling of Biotinyl-AEEAc-AEEAc-OH. The reversed-phase chromatographic approach provides optimal separation efficiency for biotinylated compounds while accommodating the hydrophilic AEEAc linker components [7].
Analytical HPLC parameters for biotinylated linker compounds require careful optimization to achieve adequate resolution between the target compound and potential impurities [7] [8]:
Parameter | Specification |
---|---|
Column Type | ACE 3 AQ (Phenomenex); 3μm, 150 x 3mm or C18 reversed phase |
Mobile Phase | 0.025% TFA / Acetonitrile (85/15) or TFA-based gradient |
Flow Rate | 0.35-0.4 mL/min |
Detection Wavelength | 210-220 nm (UV detection) |
Column Temperature | 30-37°C |
Injection Volume | 30-100 μL |
Purity Assessment Method | Area percentage determination |
Typical Purity Range | >90-98% for research grade compounds |
The chromatographic behavior of Biotinyl-AEEAc-AEEAc-OH reflects the amphiphilic nature of the compound, with the hydrophobic biotin moiety providing retention while the hydrophilic AEEAc linkers influence peak shape and resolution [9]. Gradient optimization accounts for the increased hydrophobicity imparted by biotin conjugation, requiring extended elution times compared to non-biotinylated analogues [9].
Purity determination employs area percentage calculation at 210-220 nm, where amide bonds and aromatic chromophores exhibit strong absorption while water and residual salts remain undetected [7] [8]. The resolution capability of analytical HPLC enables detection and quantification of closely eluting impurities through judicious selection of buffer systems, stationary phases, and gradient conditions [8].
Quality control protocols require system suitability testing to ensure analytical reliability, including verification of retention time reproducibility, peak symmetry, and resolution between critical peak pairs [7]. Multiple buffer system analysis may be employed to obtain comprehensive purity assessment, with the lowest observed purity value reported as the final specification [8].
Biotinylated compound analysis benefits from specialized column chemistries that accommodate the unique polarity profile of biotin-linker constructs. Hydrophilic interaction chromatography provides complementary separation mechanisms for comprehensive impurity profiling, particularly for hydrophilic degradation products or synthetic intermediates [10].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and purity assessment for Biotinyl-AEEAc-AEEAc-OH through detailed analysis of proton and carbon environments within the molecule. The complex structure requires multi-dimensional NMR approaches to resolve overlapping signals and establish connectivity patterns [11].
The ¹H NMR spectrum of Biotinyl-AEEAc-AEEAc-OH exhibits characteristic chemical shift regions corresponding to distinct structural components [12] [13]:
Compound/Component | NMR Nucleus | Chemical Shift Range (ppm) | Multiplicity/Notes |
---|---|---|---|
Biotin (core structure) | ¹H | 1.2-4.6 | Multiple signals for CH, CH₂ protons |
Biotin valeric acid chain | ¹H | 1.2-2.4 | Aliphatic CH₂ chain signals |
Biotin ureido ring | ¹H | 4.3-4.6 | CH protons adjacent to N-CO-N |
Biotin tetrahydrothiophene ring | ¹H | 2.7-3.1 | CH₂ protons adjacent to sulfur |
AEEAc linker (-OCH₂CH₂-) | ¹H | 3.6-4.2 | Characteristic ethylene glycol signals |
AEEAc linker (-COOH) | ¹³C | 170-180 | Carbonyl carbon signals |
AEEAc linker (-NH-CO-) | ¹H | 6.0-8.0 | Amide NH protons |
The biotin moiety contributes multiple overlapping signals in the aliphatic region, with the characteristic tetrahydrothiophene ring protons appearing as complex multipiples around 2.7-3.1 ppm [12]. The ureido ring protons exhibit distinctive chemical shifts at 4.3-4.6 ppm due to their proximity to the electronegative nitrogen-carbonyl-nitrogen functionality [13].
AEEAc linker units provide diagnostic ethylene glycol signals in the 3.6-4.2 ppm region, with integration ratios confirming the presence of two linker units per biotin moiety [14]. The characteristic symmetry of these signals enables verification of linker integrity and detection of partial hydrolysis or degradation products.
Two-dimensional NMR techniques, including heteronuclear multiple quantum coherence and heteronuclear multiple bond correlation experiments, establish connectivity patterns between biotin and AEEAc components [15]. These methods confirm covalent attachment through amide linkages and exclude non-covalent association or mixture artifacts.
¹³C NMR analysis provides complementary structural information, with carbonyl carbons of the AEEAc linkers appearing in the 170-180 ppm region [11]. The biotin carbonyl carbon exhibits characteristic chemical shift around 164 ppm, enabling differentiation from linker carbonyls and assessment of structural integrity.
Quantitative ¹H NMR integration enables purity assessment through comparison of biotin-specific signals with AEEAc linker signals, providing orthogonal confirmation of HPLC purity determinations [8]. Integration accuracy of ±5% enables detection of significant impurities while accounting for signal overlap in complex spectra.
Purity assessment through NMR requires careful attention to relaxation effects and integration parameters to ensure accurate quantification [11]. Appropriate relaxation delays and pulse sequences prevent saturation artifacts that could compromise quantitative accuracy, particularly for protons with different relaxation characteristics.
Variable temperature NMR studies reveal conformational dynamics of the AEEAc linker segments, with restricted rotation around amide bonds influencing signal multiplicity and chemical shift temperature dependence [16]. These dynamic effects provide insight into solution structure and potential interactions affecting biological activity.